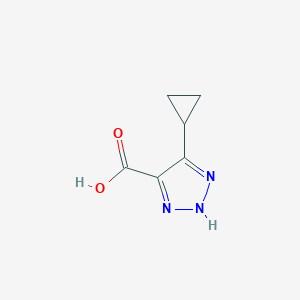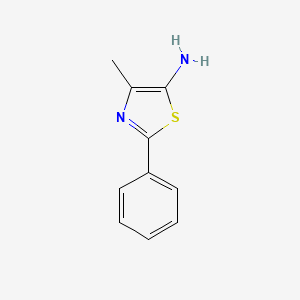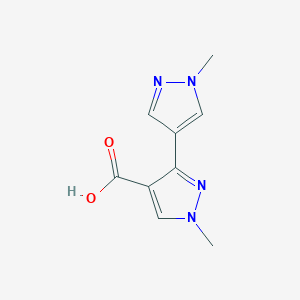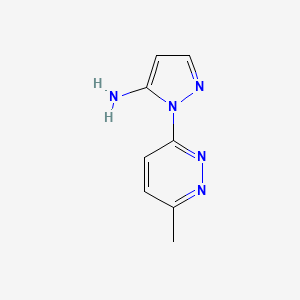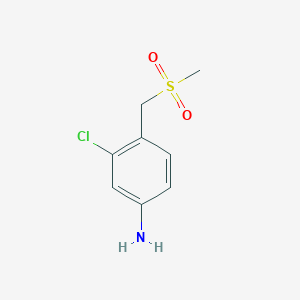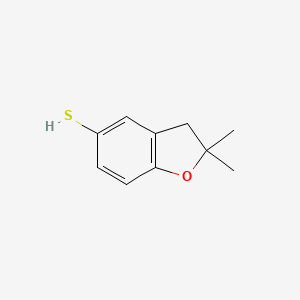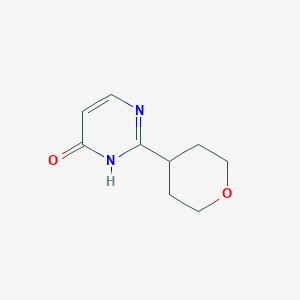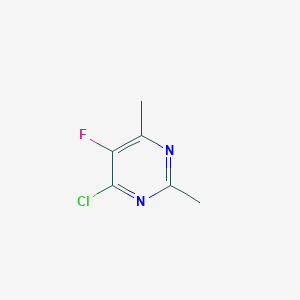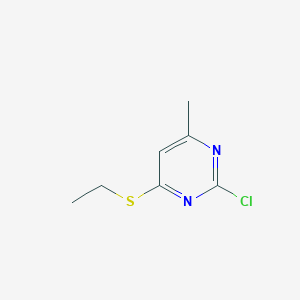
2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine
描述
2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine, also known as 2C4EMS, is a pyrimidine derivative with a wide range of applications in scientific research. It is an important organic compound that can be used in various laboratory experiments and can be used to study a variety of biochemical and physiological processes.
科学研究应用
Antiviral Activity
2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine derivatives have been studied for their potential antiviral properties. Research by Holý et al. (2002) has shown that certain pyrimidine derivatives can inhibit the replication of herpes viruses and retroviruses, including HIV-1 and HIV-2. The study indicates that the antiviral activity can vary depending on the substitution of oxygen or sulfur atoms in the pyrimidine ring.
Antimicrobial Properties
The compound's derivatives have also been explored for their antimicrobial capabilities. Kartik et al. (2014) Kartik et al., 2014 found that some 2-Arylsulphonamidopyrimidines exhibit active antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents.
Pharmaceutical and Explosive Industry Applications
4,6-Dihydroxy-2-methylpyrimidine, a closely related compound, has found applications in the pharmaceutical and explosive industries. Patil et al. (2008) Patil et al., 2008 discuss the synthesis and process chemistry of this compound, highlighting its importance in the production of high explosives and medicinally valued products.
Synthesis of Antituberculous Compounds
Derivatives of 2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine have been used in the synthesis of compounds with antituberculous effects. Erkin & Krutikov (2007) Erkin & Krutikov, 2007 demonstrated that certain arylaminopyrimides synthesized from this compound show a pronounced effect against tuberculosis.
Synthesis of Anticancer Drugs
The compound serves as an important intermediate in the synthesis of anticancer drugs like dasatinib. Lei-ming (2012) Lei-ming, 2012 discusses the synthesis process of 4,6-Dichloro-2-methylpyrimidine, a key intermediate in making dasatinib, highlighting its significance in cancer treatment.
Cytotoxic Activity
Research has also been conducted on the cytotoxic activity of 4-thiopyrimidine derivatives, related to 2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine. Stolarczyk et al. (2018) Stolarczyk et al., 2018 synthesized new derivatives and examined their effects on cancer cell lines, providing insights into potential anticancer applications.
安全和危害
The safety and hazards associated with a specific pyrimidine compound would depend on its specific physical and chemical properties. Some pyrimidines may be harmful or toxic, and appropriate safety precautions should be taken when handling these compounds.
未来方向
The study of pyrimidines and their derivatives is an active area of research, with potential applications in fields such as medicinal chemistry, materials science, and biochemistry. Future research may lead to the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs and other useful compounds.
属性
IUPAC Name |
2-chloro-4-ethylsulfanyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQDQAMQFZZLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)
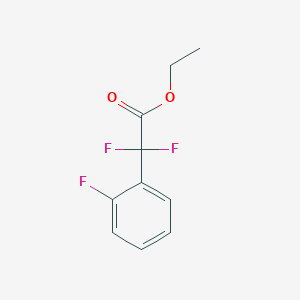
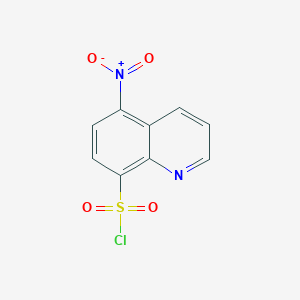
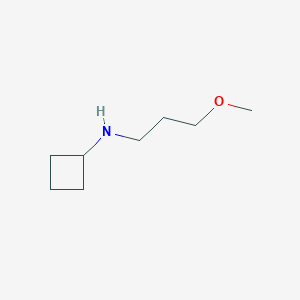
![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)
